molecular formula C11H19NO4S B8362484 2-(Butanesulfonylamino)pent-4-ynoic acid, ethyl ester

2-(Butanesulfonylamino)pent-4-ynoic acid, ethyl ester

Cat. No. B8362484
M. Wt: 261.34 g/mol
InChI Key: JPKSXKUMUDMXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389631

Procedure details

A solution of propargyl glycine ethyl ester hydrochloride (from treatment of 2.0 g (17.7 mmol) with EtOH/HCl at reflux) in CH2Cl12 (30 μl) and 10 ml (57 mmol) diisopropylethylamine was cooled to 0° C. and 35 ml of butanesulfonyl chloride added dropwise. After 30 minutes, reaction mixture was poured into the cold 10% citric acid solution and saturated with ether. The organic phase was washed with NaHCO3 solution, brine and dried (MgSO4). The crude product was purified by flash column chromatography to afford 2.6 g of 18-1.
Name
propargyl glycine ethyl ester hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
CH2Cl12
Quantity
30 μL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:11])[CH2:6][NH:7]CC#C)[CH3:3].C(N([CH:18]([CH3:20])[CH3:19])CC)(C)C.[CH2:21]([S:25](Cl)(=[O:27])=[O:26])[CH2:22][CH2:23][CH3:24].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CCOCC>[CH2:21]([S:25]([NH:7][CH:6]([CH2:20][C:18]#[CH:19])[C:5]([O:4][CH2:2][CH3:3])=[O:11])(=[O:27])=[O:26])[CH2:22][CH2:23][CH3:24] |f:0.1|

Inputs

Step One
Name
propargyl glycine ethyl ester hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.C(C)OC(CNCC#C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
CH2Cl12
Quantity
30 μL
Type
solvent
Smiles
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C(CCC)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
The organic phase was washed with NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)S(=O)(=O)NC(C(=O)OCC)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.